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molecular formula C7H12N2O B8392495 2-(1,4-Oxazepan-4-yl)acetonitrile CAS No. 911300-70-4

2-(1,4-Oxazepan-4-yl)acetonitrile

Cat. No. B8392495
M. Wt: 140.18 g/mol
InChI Key: VZRBRSNTOIHFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989451B2

Procedure details

1,4-Oxazepane (292) (Turner, S. R. et al., PCT Int. Appl. WO 2000 040561, 2000) (4.95 g, 49.0 mmol) was added dropwise to a stirred aqueous solution of glycolonitrile (55%, 5.3 mL, 53.8 mmol) at 5° C. and stirred at 70° C. for 1 h. More aqueous glycolonitrile (55%, 0.96 mL, 6.13 mmol) was added and the mixture stirred for 30 min, cooled to 20° C. and Et2O (100 mL) and water (50 mL) were added. The aqueous layer was extracted with Et2O (4×30 mL), the combined organic fraction dried and the solvent evaporated to give nitrile 293 (3.24 g, 47%) as a pale yellow oil: 1H NMR δ 3.80-3.84 (m, 2H, H-5), 3.74-3.77 (m, 2H, H-3), 3.60 (s, 2H, CH2CN), 2.79-2.84 (m, 4H, H-2, H-7), 1.92-1.99 (m, 2H, H-6); HRMS calcd for C7H12N2O (M+) m/z 140.0950, found 140.0947.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:7][CH2:6][CH2:5][N:4]([CH2:8][CH2:9][NH2:10])[CH2:3][CH2:2]1.C(#N)CO.CCOCC>O>[O:1]1[CH2:7][CH2:6][CH2:5][N:4]([CH2:8][C:9]#[N:10])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
O1CCN(CCC1)CCN
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(CO)#N
Step Two
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(CO)#N
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (4×30 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCN(CCC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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